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Compound of Interest

Compound Name: 7-Bromo-1H-indazol-3-amine

Cat. No.: B581494

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Bromo-1H-indazol-3-amine (CAS No. 1234616-28-4), a key intermediate in pharmaceutical
research and development. This document is intended for researchers, scientists, and drug
development professionals, offering a centralized resource for the predicted and expected
spectroscopic characteristics of this compound.

Introduction

7-Bromo-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal
chemistry. Its structural features, including the indazole core, a bromine substituent, and an
amine group, make it a versatile building block for the synthesis of bioactive molecules.
Accurate spectroscopic characterization is crucial for confirming the identity and purity of this
compound in any research or development workflow. This guide presents a summary of
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside generalized experimental protocols for data acquisition.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. The following table summarizes the predicted mass-to-
charge ratios (m/z) for various adducts of 7-Bromo-1H-indazol-3-amine. The presence of
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bromine with its characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) would

result in doublet peaks for bromine-containing ions, separated by 2 Da.

Adduct Predicted m/z (79Br) Predicted m/z (81Br)
[M+H]* 211.9818 213.9797
[M+Na]* 233.9637 235.9617
[M+K]* 249.9377 251.9356
[M-H]~ 209.9672 211.9652

Expected 'H and **C NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following tables outline the

expected chemical shifts (d) for the *H and *3C nuclei of 7-Bromo-1H-indazol-3-amine. These

predictions are based on the analysis of its chemical structure, established principles of NMR

spectroscopy, and data from analogous indazole derivatives. The numbering convention for the

indazole ring is used for assignments.

Expected *H NMR Data (Solvent: DMSO-de)

Expected Chemical

Coupling Constant

Proton _ Multiplicity
Shift (6, ppm) (J, H2)
H-4 ~7.5 Doublet (d) ~8.0
H-5 ~7.0 Triplet (t) ~7.5
H-6 ~7.2 Doublet (d) ~7.0
NH:2 ~5.5 Broad Singlet (br s)
NH ~12.0 Broad Singlet (br s)
Expected 3C NMR Data (Solvent: DMSO-de)
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Carbon Expected Chemical Shift (3, ppm)
C-3 ~150
C-3a ~120
C-4 ~125
C-5 ~120
C-6 ~130
C-7 ~100
C-7a ~140

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of 7-Bromo-1H-indazol-3-amine is expected to exhibit characteristic

absorption bands corresponding to its functional groups. The table below lists the anticipated

vibrational frequencies.

Expected Absorption Range

Functional Group Intensity
(cm~)
N-H Stretch (amine & indazole) 3400 - 3200 Medium - Strong, Broad
C-H Stretch (aromatic) 3100 - 3000 Medium
C=C Stretch (aromatic) 1620 - 1580 Medium
N-H Bend (amine) 1650 - 1550 Medium
C-N Stretch 1350 - 1250 Medium - Strong
C-Br Stretch 700 - 500 Medium - Strong

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data.

Instrument parameters should be optimized for the specific sample and equipment used.
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5.1 NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-1H-indazol-3-amine in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a standard 5 mm NMR
tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:
o Tune and shim the probe for the specific sample.
o Acquire a one-dimensional *H spectrum using a standard pulse sequence (e.g., zg30).
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

o Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16-
64 scans).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:

[¢]

Acquire a one-dimensional 13C spectrum with proton decoupling (e.g., zgpg30).

[e]

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

o

A larger number of scans will be required compared to *H NMR to achieve adequate
signal-to-noise (typically 1024 or more scans).

o

Process the data similarly to the *H spectrum.

5.2 IR Spectroscopy
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» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

[e]

Record the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

[¢]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

5.3 Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a
suitable solvent (e.g., methanol, acetonitrile). The solution may need to be further diluted
depending on the ionization technique and instrument sensitivity.

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

o Data Acquisition:

o Infuse the sample solution directly into the ion source or introduce it via a liquid
chromatograph (LC-MS).

o Acquire data in both positive and negative ion modes to observe different adducts.

o Scan over a mass range that includes the expected molecular weight of the compound
(e.g., m/z 100-500).
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o For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass
analyzer to obtain accurate mass measurements for elemental composition determination.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the key
structural features of 7-Bromo-1H-indazol-3-amine relevant to its spectroscopic

characterization.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b581494?utm_src=pdf-body
https://www.benchchem.com/product/b581494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 Spectroscopic Signals )
Molecular lon Peak
(MS: m/z ~211/213)
C-Br Bond
(IR Stretch: ~700-500 cm™1)
7—Br0mo—1H—indazo/18—/amine

Aromatic Carbons
(*3C NMR: ~100-140 ppm)

N

(*H NMR & IR N-H Stretch
RN

Amine/Indazole Protons j
)

Aromatic Protons
(*H NMR: ~7.0-7.5 ppm)

.

Click to download full resolution via product page

Caption: Key structural features of 7-Bromo-1H-indazol-3-amine and their corresponding
spectroscopic signals.

 To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromo-1H-indazol-3-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581494#7-bromo-1h-indazol-3-amine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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